Altered Lipophilicity and Polarity vs. Parent Resorcinol Impacts Formulation and Membrane Permeability
Resorcinol sulfoxide exhibits a substantially higher calculated lipophilicity and polar surface area compared to its parent compound, resorcinol. This is a direct consequence of the dimeric structure linked by a sulfoxide group. The LogP value for resorcinol sulfoxide is 2.54, while for resorcinol it is approximately 0.8 [1]. Correspondingly, the topological polar surface area (PSA) is 117.2 Ų for the sulfoxide, more than double the 40.46 Ų for resorcinol [1][2]. These data indicate that resorcinol sulfoxide is significantly more lipophilic yet also has a larger polar surface, suggesting a different behavior in partitioning between aqueous and lipid environments.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP: 2.54; PSA: 117.2 Ų [1] |
| Comparator Or Baseline | Resorcinol: LogP: ~0.8; PSA: 40.46 Ų [2] |
| Quantified Difference | LogP increase of ~1.74 units; PSA increase of 76.74 Ų (190% increase) |
| Conditions | In silico calculated values based on molecular structure. |
Why This Matters
A higher LogP suggests better permeation of lipid bilayers, while a larger PSA can affect solubility and oral bioavailability, making resorcinol sulfoxide a distinct chemical entity for drug discovery and formulation development.
- [1] Chemsrc. (n.d.). Resorcinol sulfoxide. CAS 26948-96-9. Retrieved from https://m.chemsrc.com/cas/26948-96-9_750095.html View Source
- [2] PubChem. (n.d.). Resorcinol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Resorcinol View Source
